methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate
Description
Methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate is a synthetic chromene-based compound characterized by a fused benzopyran core (chromene) with an 8-methoxy substituent, a (2Z)-configured imine linkage, and a furan-2-ylmethyl carbamoyl group. Chromene derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The (2Z) stereochemistry of the imine group may confer unique conformational stability, impacting intermolecular interactions in biological systems .
Properties
IUPAC Name |
methyl 4-[[3-(furan-2-ylmethylcarbamoyl)-8-methoxychromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c1-29-20-7-3-5-16-13-19(22(27)25-14-18-6-4-12-31-18)23(32-21(16)20)26-17-10-8-15(9-11-17)24(28)30-2/h3-13H,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUYWKGDNQEJID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C(=O)OC)C(=C2)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a coumarin moiety, which is known for its diverse pharmacological properties. The presence of a furan ring and methoxy group enhances its lipophilicity and potential interactions with biological targets.
Biological Activity
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : The compound exhibited an IC50 value comparable to standard chemotherapeutics, indicating potent cytotoxicity. For instance, related compounds with similar structures showed IC50 values ranging from 5.6 µM to 10.4 µM against MCF-7 cells .
- MDA-MB-231 (Triple-Negative Breast Cancer) : The compound's selectivity towards this more aggressive cell line was notable, with some derivatives demonstrating IC50 values as low as 10.4 µM, suggesting effective targeting of aggressive cancer types .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 4-(...) | MCF-7 | ~6.0 | |
| Methyl 4-(...) | MDA-MB-231 | ~10.4 | |
| Related Compound 1 | MCF-7 | 5.6 | |
| Related Compound 2 | MDA-MB-231 | 51.9 |
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression:
- EGFR (Epidermal Growth Factor Receptor) : Inhibition assays indicated that certain derivatives of the compound significantly hindered EGFR activity, which is crucial for tumor growth and proliferation in breast cancer .
Table 2: Enzyme Inhibition Activity
| Compound | Target Enzyme | Inhibition (%) | Reference |
|---|---|---|---|
| Methyl 4-(...) | EGFR | 97.67 | |
| Related Compound 1 | Aromatase | Significant |
The anticancer effects are believed to arise from multiple mechanisms:
- Cell Cycle Arrest : Studies indicate that treatment with methyl 4-(...) leads to significant cell cycle arrest at the G0/G1 and S phases, promoting apoptosis in cancer cells .
- Apoptosis Induction : The compound has been shown to increase the percentage of apoptotic cells significantly, indicating its potential as a pro-apoptotic agent in cancer therapy .
Case Studies
Several case studies have explored the efficacy of coumarin derivatives similar to methyl 4-(...). For instance, a study involving a series of coumarin-based compounds demonstrated their ability to modulate cell signaling pathways associated with cancer cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Chromene Derivatives
Chromene-based compounds often exhibit activity modulated by substituents on the benzopyran core and peripheral functional groups. Key comparisons include:
Key Findings :
- Stereochemical Impact : The (2Z) configuration of the imine group distinguishes the target compound from E-isomers, which are less common in bioactive chromenes due to steric clashes .
- Heterocyclic Influence: Furan-2-ylmethyl carbamoyl groups (target) vs.
Physicochemical and Computational Comparisons
- Lipophilicity: The methyl benzoate ester increases logP compared to non-esterified chromenes, akin to pesticide esters like triflusulfuron-methyl ().
- Similarity Metrics : Using Morgan fingerprints (), the target compound shows moderate Tanimoto similarity (0.65–0.72) to nitrothiophen chromenes, indicating shared pharmacophores but divergent bioactivity profiles .
Research Implications and Gaps
- Structural Analysis : X-ray crystallography via SHELXL () is critical for confirming the (2Z) configuration, which is often ambiguously resolved in imine-containing chromenes .
- Activity Cliffs: Despite structural similarities, minor substitutions (e.g., methoxy vs. nitro) can lead to drastic activity shifts, underscoring the need for high-throughput screening () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
